N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide, also known as DCQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DCQA belongs to the class of quinolinecarboxamides and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide may exert its biological activities through the inhibition of certain enzymes and pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. However, N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide. One potential avenue is to study its potential as a treatment for Alzheimer's disease. N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Another potential direction is to study the structure-activity relationship of N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide and its analogues to identify more potent and selective compounds for therapeutic use. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide and its potential applications in various diseases.
Méthodes De Synthèse
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichloroaniline with 2-phenylquinoline-4-carboxylic acid. The reaction is catalyzed by a base and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. N-(2,6-dichlorophenyl)-2-phenyl-4-quinolinecarboxamide has also been studied as a potential treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O/c23-17-10-6-11-18(24)21(17)26-22(27)16-13-20(14-7-2-1-3-8-14)25-19-12-5-4-9-15(16)19/h1-13H,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZJTFJQWQYOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-phenylquinoline-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.